molecular formula C21H22N4O3 B2626885 (E)-1-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea CAS No. 941941-38-4

(E)-1-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea

Cat. No.: B2626885
CAS No.: 941941-38-4
M. Wt: 378.432
InChI Key: CZKYWLSCMZNLLQ-LYBHJNIJSA-N
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Description

(E)-1-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone core, along with the tetrahydrofuran and p-tolyl groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Tetrahydrofuran Group: The tetrahydrofuran group can be introduced via a nucleophilic substitution reaction using a suitable tetrahydrofuran derivative.

    Formation of the Urea Linkage: The final step involves the formation of the urea linkage by reacting the intermediate with an isocyanate derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce dihydroquinazolinone derivatives.

Scientific Research Applications

(E)-1-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is being investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-1-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction Pathways: Influencing key signaling pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with a similar quinazolinone core structure.

    Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran ring.

    Urea Derivatives: Compounds with a similar urea linkage.

Uniqueness

(E)-1-(2-oxo-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydroquinazolin-4(1H)-ylidene)-3-(p-tolyl)urea is unique due to the combination of its quinazolinone core, tetrahydrofuran group, and p-tolyl group. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

1-(4-methylphenyl)-3-[2-oxo-3-(oxolan-2-ylmethyl)quinazolin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-14-8-10-15(11-9-14)22-20(26)24-19-17-6-2-3-7-18(17)23-21(27)25(19)13-16-5-4-12-28-16/h2-3,6-11,16H,4-5,12-13H2,1H3,(H2,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRINDYJZFOAQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=C3C=CC=CC3=NC(=O)N2CC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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